

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B178538

[Get Quote](#)

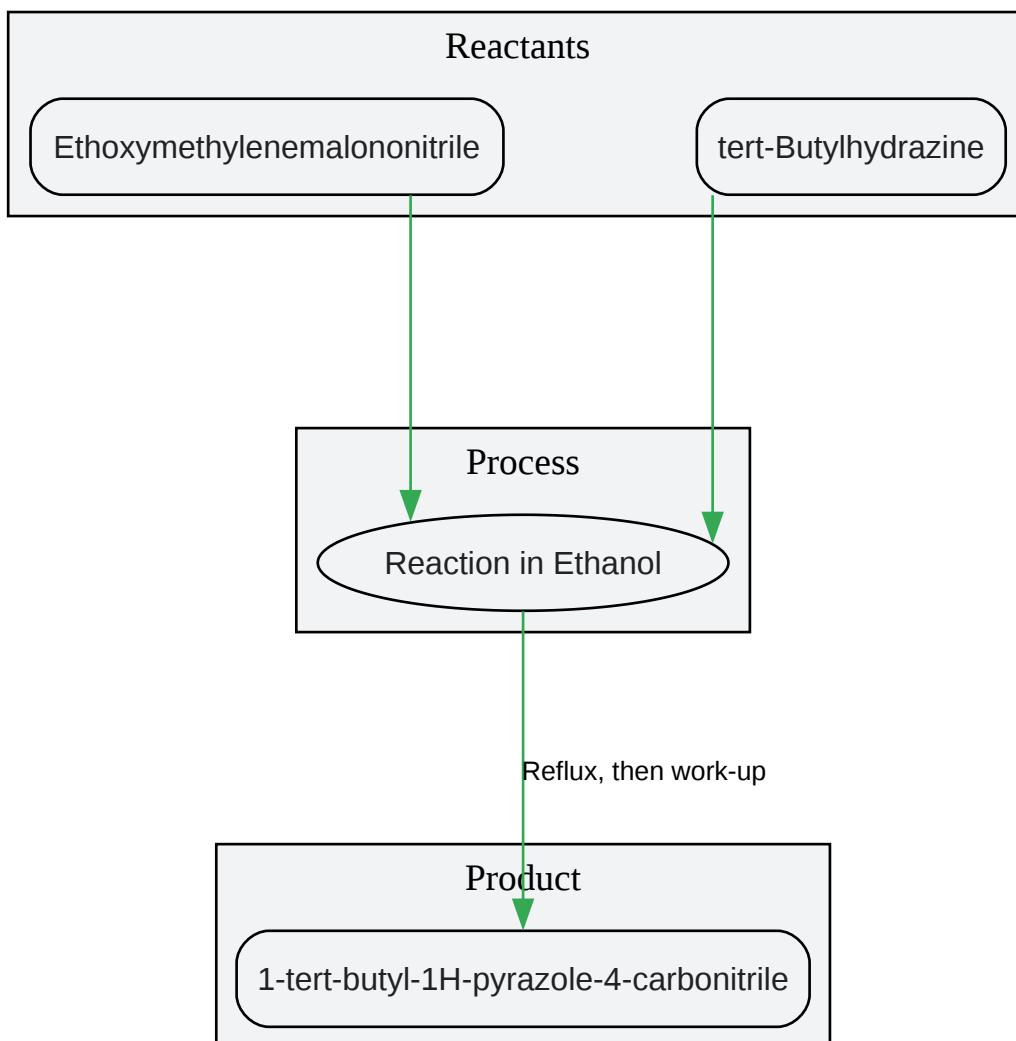
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **1-tert-butyl-1H-pyrazole-4-carbonitrile** (CAS No. 149139-43-5) is limited. The information presented herein, particularly regarding experimental protocols and spectral data, is a combination of data from commercial suppliers and predictive analysis based on closely related analogs. This guide is intended to provide a foundational understanding and a starting point for further research.

Core Chemical Properties

1-tert-butyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the pyrazole ring. The nitrile group at the C4 position is a versatile functional group that can be converted into other functionalities, making it a valuable intermediate in organic synthesis.

Table 1: General and Predicted Physicochemical Properties


Property	Value	Source/Method
CAS Number	149139-43-5	Commercial Suppliers
Molecular Formula	C ₈ H ₁₁ N ₃	Calculated
Molecular Weight	149.19 g/mol	Calculated
Appearance	Predicted: White to off-white solid	Analogy to similar pyrazoles
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)	Analogy to similar pyrazoles
pKa	Not available	-

Proposed Synthesis and Experimental Protocol

While a specific, validated experimental protocol for the synthesis of **1-tert-butyl-1H-pyrazole-4-carbonitrile** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of similar 4-cyanopyrazoles. A common and effective method involves the condensation of a β -ketonitrile equivalent with tert-butylhydrazine.

Proposed Synthetic Pathway

A likely precursor for this synthesis is ethoxymethylenemalononitrile. The reaction would proceed via a Michael addition of tert-butylhydrazine followed by cyclization and elimination of ethanol to yield the desired pyrazole.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-tert-butyl-1H-pyrazole-4-carbonitrile**.

Detailed Experimental Protocol (Proposed)

Materials:

- Ethoxymethylenemalononitrile
- tert-Butylhydrazine hydrochloride
- Triethylamine (or another suitable base)

- Ethanol (absolute)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

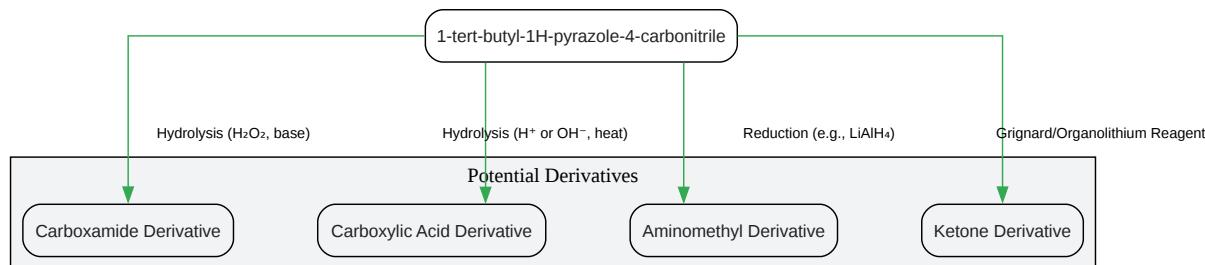
- To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
- To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically after several hours), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **1-tert-butyl-1H-pyrazole-4-carbonitrile**.

Predicted Spectroscopic Data

The following spectral data are predictions based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.0-8.2 (s, 1H, pyrazole-H5), 7.8-8.0 (s, 1H, pyrazole-H3), 1.6-1.8 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 140-142 (pyrazole-C5), 135-137 (pyrazole-C3), 115-117 (CN), 95-97 (pyrazole-C4), 62-64 (C(CH ₃) ₃), 29-31 (C(CH ₃) ₃)
IR (KBr, cm ⁻¹)	v: ~2980 (C-H, aliphatic), ~2230 (C≡N), ~1550, 1480 (C=N, C=C, pyrazole ring)
Mass Spectrometry (EI)	m/z (%): 149 (M ⁺), 134 ([M-CH ₃] ⁺), 93 ([M-C(CH ₃) ₃] ⁺)


Chemical Reactivity and Potential Applications

The chemical reactivity of **1-tert-butyl-1H-pyrazole-4-carbonitrile** is dictated by its functional groups.

- **Nitrile Group:** The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility makes it a key intermediate for the synthesis of a wide range of derivatives.
- **Pyrazole Ring:** The pyrazole ring is generally stable to many reaction conditions. The C5-H is the most likely site for electrophilic substitution if the reaction conditions are harsh enough to overcome the deactivating effect of the nitrile group. The tert-butyl group at N1 provides steric hindrance and influences the regioselectivity of reactions.
- **Potential Applications:** Pyrazole derivatives are widely used as scaffolds in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of **1-tert-butyl-1H-pyrazole-4-carbonitrile** could be explored for the development of novel therapeutic agents.

Logical Relationships in Derivative Synthesis

The nitrile functionality is a key handle for further synthetic transformations. The following diagram illustrates the logical progression from **1-tert-butyl-1H-pyrazole-4-carbonitrile** to several important derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the nitrile group in **1-tert-butyl-1H-pyrazole-4-carbonitrile**.

Conclusion

1-tert-butyl-1H-pyrazole-4-carbonitrile represents a potentially valuable building block in medicinal chemistry and organic synthesis. While detailed experimental characterization is not widely published, its synthesis can be reasonably proposed based on established chemical principles. The presence of the tert-butyl and nitrile functionalities offers opportunities for the creation of diverse libraries of compounds for biological screening. Further research is warranted to fully characterize this compound and explore its synthetic potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-tert-butyl-1H-pyrazole-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178538#1-tert-butyl-1h-pyrazole-4-carbonitrile-chemical-properties\]](https://www.benchchem.com/product/b178538#1-tert-butyl-1h-pyrazole-4-carbonitrile-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com